molecular formula C19H16N2O4S B4634311 N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-methyl-3-furamide

N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-methyl-3-furamide

Cat. No.: B4634311
M. Wt: 368.4 g/mol
InChI Key: AEVNVADUIBEVJQ-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-methyl-3-furamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a dimethoxyphenyl group, a thienyl group, and a furamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-methyl-3-furamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-methyl-3-furamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can significantly modify the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a compound with additional oxygen-containing functional groups, while reduction may yield a more saturated molecule.

Scientific Research Applications

N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-methyl-3-furamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate its effects on various biological pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-methyl-3-furamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-methyl-3-furamide include:

  • N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]isonicotinamide
  • N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-(phenylsulfanyl)acetamide

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which may confer unique reactivity and biological activity

Properties

IUPAC Name

N-[3-cyano-4-(3,4-dimethoxyphenyl)thiophen-2-yl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-11-13(6-7-25-11)18(22)21-19-14(9-20)15(10-26-19)12-4-5-16(23-2)17(8-12)24-3/h4-8,10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVNVADUIBEVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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